3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Description
Properties
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a small molecule inhibitor primarily targeting Janus kinase (JAK) pathways. This compound has garnered significant attention in the field of oncology and immunology due to its ability to modulate immune responses and inhibit tumor growth.
- Molecular Formula : C17H18N6
- Molecular Weight : 306.365 Da
- CAS Number : 941685-37-6
Ruxolitinib selectively inhibits JAK1 and JAK2 enzymes, which are crucial for the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune function. By blocking these pathways, Ruxolitinib can reduce inflammation and inhibit the proliferation of malignant cells.
In Vitro Studies
In vitro studies have demonstrated that Ruxolitinib effectively inhibits the proliferation of several cancer cell lines, including those derived from lymphoma and leukemia. The compound's potency is attributed to its ability to disrupt JAK-mediated signaling pathways, leading to decreased expression of anti-apoptotic proteins and increased apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 0.5 | JAK2 inhibition, reduced cell viability |
| HL-60 (Acute Myeloid) | 0.8 | Induction of apoptosis via JAK inhibition |
| U937 (Lymphoma) | 0.6 | Suppression of cytokine signaling |
In Vivo Studies
Animal models have further validated the efficacy of Ruxolitinib in reducing tumor burden in xenograft models of human cancers. Treatment with Ruxolitinib resulted in significant tumor regression and prolonged survival in mice bearing JAK-dependent tumors.
Clinical Applications
Ruxolitinib is clinically approved for the treatment of:
- Myelofibrosis : A type of bone marrow cancer characterized by the overproduction of fibrous tissue.
- Polycythemia Vera : A blood disorder that leads to an increased number of red blood cells.
Case Studies
-
Myelofibrosis Treatment :
- A study involving patients with myelofibrosis showed that Ruxolitinib significantly improved symptoms such as splenomegaly and anemia compared to placebo controls.
- Patients reported improved quality of life metrics and reduced need for transfusions.
-
Polycythemia Vera :
- In a clinical trial, Ruxolitinib was found to effectively control hematocrit levels in patients resistant or intolerant to hydroxyurea.
- The treatment led to a marked reduction in thrombotic events associated with the disease.
Safety Profile
While Ruxolitinib has shown considerable efficacy, it is associated with potential side effects including:
- Thrombocytopenia (low platelet count)
- Anemia
- Increased risk of infections due to immunosuppression
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile .
- Molecular Formula : C₁₇H₁₈N₆ .
- CAS Number : 941678-49-5 .
Pharmacological Profile :
This compound, marketed as Ruxolitinib , is a selective Janus kinase (JAK) inhibitor approved for myelofibrosis and polycythemia vera. It targets JAK1 and JAK2 with IC₅₀ values of 3.3 nM and 2.8 nM, respectively, demonstrating high specificity . The (3R)-stereochemistry is critical for activity, as enantiomeric forms (e.g., S-isomers) exhibit reduced efficacy .
Structural Features :
- Core : Pyrrolo[2,3-d]pyrimidine fused to a pyrazole ring.
- Substituents : Cyclopentyl group and propanenitrile chain at the 3-position .
- Salts : Phosphate and trifluoroacetate salts enhance solubility and stability .
Comparison with Structurally Related Compounds
JAK Inhibitors with Pyrrolopyrimidine/Pyrrolopyridine Cores
Key Observations :
- Ring Size and Substituents : The azetidine derivative () exhibits JAK3 selectivity due to its smaller ring size and dichloroacetate salt, which may improve binding to the JAK3 ATP pocket .
- Stereochemistry : The (3R)-configuration in Ruxolitinib is essential; the (3S)-isomer (e.g., S-Ruxolitinib in ) shows diminished activity .
Preparation Methods
Multi-Step Synthesis from Pyrrolo[2,3-d]Pyrimidine Derivatives
The foundational synthesis of ruxolitinib involves constructing the pyrrolo[2,3-d]pyrimidine core followed by sequential functionalization. A seven-step process outlined in the CHMP assessment report begins with:
- Formation of the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of appropriately substituted precursors.
- Introduction of the pyrazole moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Enantioselective addition of the cyclopentyl group using organocatalytic methods, such as the aza-Michael reaction, to establish the stereocenter.
Key reaction conditions include:
- Solvents : Dichloromethane, methanol, or acetonitrile for optimal solubility.
- Catalysts : Chiral catalysts (e.g., cinchona alkaloids) for enantiomeric control.
- Temperature : Reactions often proceed at room temperature or under mild heating (25–50°C).
Purification via recrystallization or column chromatography (ethyl acetate/hexane, 1:4) ensures intermediates meet stringent purity criteria (>99% by HPLC).
Organocatalytic Aza-Michael Reaction
A landmark enantioselective synthesis employs an organocatalytic aza-Michael reaction to install the cyclopentyl group (Figure 1).
- Reagents : (R)- or (S)-configured organocatalysts (e.g., thiourea derivatives).
- Conditions : Reactions are conducted in dichloromethane at –20°C for 40–48 hours, achieving enantiomeric excess (ee) >98%.
- Yield : 85–90% after purification by flash chromatography.
This method addresses the challenge of stereochemical control, which is critical for ruxolitinib’s JAK1/2 selectivity.
Deprotection and Final Step Optimization
The final step often involves deprotecting intermediates to yield the free base. For example:
- Pivalate ester hydrolysis : Treatment with sodium hydroxide (1.0 M in water) in methanol at 20°C for 15 hours cleaves the protecting group, affording ruxolitinib in 100% yield.
- Acid salt formation : Crystalline forms (e.g., hydrobromic acid salt) are precipitated by adding HBr to the free base in ethanol, yielding materials with X-ray diffraction peaks at 4.3, 14.8, and 18.9° 2θ.
Process Validation and Quality Control
In-Process Controls
The CHMP report mandates rigorous in-process testing:
Final Product Specifications
Ruxolitinib’s drug substance specification includes:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥99.5% |
| Enantiomeric excess | Chiral HPLC | ≥99.9% (R-configuration) |
| Water content | Karl Fischer | ≤0.5% w/w |
| Crystal form | XRPD | Matches reference pattern |
Stability and Polymorph Considerations
Polymorph Screening
Crystalline forms significantly impact bioavailability and stability. The hydrobromic acid salt (Form A) exhibits superior thermal stability (no degradation at 40°C/75% RH for 24 months) compared to the free base, which is light-sensitive.
Photostability Testing
Exposure to 1200–2400 klux causes discoloration in the free base, necessitating light-protected packaging.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 7 steps, recrystallization | 70–75% | >99.5% | High |
| Organocatalytic Route | Aza-Michael reaction, chromatography | 85–90% | 99.9% | Moderate |
| Salt Formation | Acid precipitation, crystallization | 95% | 99.8% | High |
Q & A
Q. What is the primary mechanism of action of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, and how is it validated experimentally?
The compound acts as an ATP-competitive inhibitor targeting JAK1 and JAK2 kinases, modulating cytokine signaling pathways critical in myeloproliferative disorders . Validation involves:
- JAK kinase assays : Measure IC₅₀ values using recombinant JAK1/JAK2 enzymes and ATP analogs.
- In vitro cellular models : Assess phosphorylation of STAT proteins (e.g., pSTAT3/5) in cytokine-stimulated cell lines.
- In vivo efficacy : Use murine models of myelofibrosis or rheumatoid arthritis to evaluate splenomegaly reduction or cytokine suppression .
Q. What synthetic routes are commonly employed for synthesizing this compound?
Key steps include:
- Cyclopentylpropionitrile backbone formation : Alkylation or nucleophilic substitution to introduce the cyclopentyl group.
- Pyrrolo[2,3-d]pyrimidine coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the heterocyclic core.
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol or methanol) to isolate enantiomerically pure forms .
Q. How is the compound structurally characterized post-synthesis?
Basic characterization methods:
- HPLC-UV : Achiral and chiral HPLC with C18 columns and acetonitrile/water gradients to assess purity and enantiomeric excess .
- NMR/FTIR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and cyclopentyl stereochemistry .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetic (PK) profiles?
- PK/PD modeling : Compare JAK1/2 inhibition IC₅₀ values with plasma concentrations in rodent models.
- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., hydroxylated derivatives) that may reduce bioavailability.
- Formulation optimization : Employ lipid-based carriers or prodrug strategies to enhance oral absorption .
Q. What experimental strategies improve JAK1 selectivity over JAK2?
- X-ray crystallography : Resolve binding modes of the compound with JAK1 vs. JAK2 ATP-binding pockets to identify selectivity-determining residues (e.g., Val⁹⁰⁶ in JAK1 vs. Leu⁹⁵⁵ in JAK2).
- Structure-activity relationship (SAR) : Modify the pyrazolyl-propanenitrile linker to sterically hinder JAK2 binding while maintaining JAK1 affinity .
Q. How can researchers design experiments to validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) : Monitor JAK1/2 thermal stability shifts in lysates from treated cells.
- Phosphoproteomics : Use anti-pSTAT antibodies or multiplex bead-based assays to quantify pathway inhibition in primary patient samples .
Q. What methodologies resolve contradictions in off-target kinase inhibition data?
- Broad kinase profiling : Screen against panels of 300+ kinases using radiometric (³³P-ATP) or TR-FRET assays.
- Computational docking : Predict off-target binding using molecular dynamics simulations (e.g., AutoDock Vina) and validate with mutagenesis .
Q. How is X-ray crystallography applied to optimize the compound’s binding affinity?
- Co-crystallization : Soak the compound with JAK1 kinase domain crystals (PDB: 6SM8) to resolve binding poses.
- Electrostatic potential mapping : Identify regions for substitution (e.g., nitrile group interactions with Lys⁹⁰⁸) to enhance hydrogen bonding .
Q. What strategies mitigate instability of the pyrrolo[2,3-d]pyrimidine core during storage?
Q. How are enantiomeric impurities controlled during synthesis?
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol mobile phases.
- Asymmetric catalysis : Employ chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP) in key stereogenic steps .
Methodological Tables
Q. Table 1. Key Analytical Methods for Structural Validation
Q. Table 2. Common In Vivo Models for Efficacy Testing
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
